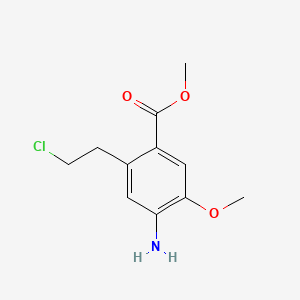
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a chloroethyl group, and a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2-chloroethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This property is being explored for its potential use in cancer therapy, where it may target rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-2-(2-chloroethyl)-5-methylbenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-ethoxybenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-hydroxybenzoate
Uniqueness
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-6-8(11(14)16-2)7(3-4-12)5-9(10)13/h5-6H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
QRJPUHIUCSWLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)CCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


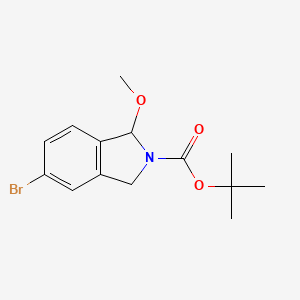
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)

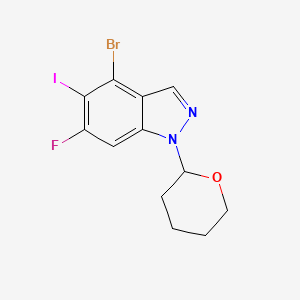
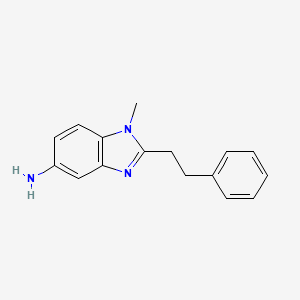

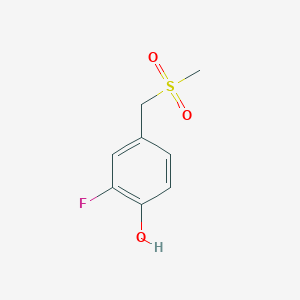
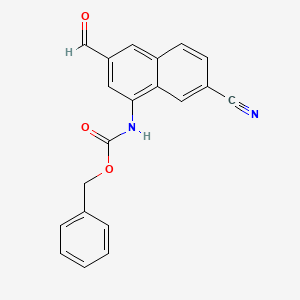
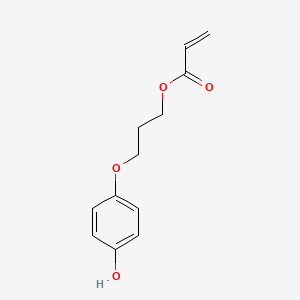
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
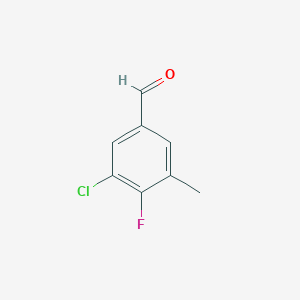
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
